5-Isopropylbarbituric acid
Description
Historical Trajectories and Evolution of Barbituric Acid Derivatives in Chemical Sciences
The story of barbituric acid begins in 1864 with its first synthesis by the German chemist Adolf von Baeyer. ekb.egmdma.ch He created the parent compound, which is not pharmacologically active itself, by combining urea (B33335) and malonic acid. ekb.egresearchgate.net This seminal discovery laid the groundwork for the development of a vast family of derivatives known as barbiturates. The true synthetic pathway that enabled the widespread creation of these derivatives was refined in 1879 by French chemist Edouard Grimaux. ekb.eg
The early 20th century marked a significant turning point as the therapeutic potential of these compounds was realized. By making slight modifications to the barbituric acid molecule, over 2,500 different derivatives were synthesized. mdma.ch The first of these to be introduced clinically was barbital (B3395916) (diethyl-barbituric acid) in 1904. ekb.eg This opened the floodgates for research into other derivatives, leading to the synthesis of well-known compounds like phenobarbital (B1680315) in 1911. mdma.ch The focus of this early research was primarily on the sedative, hypnotic, and anticonvulsant properties of these molecules, which are largely dictated by the nature of the substituents at the C-5 position of the pyrimidine (B1678525) ring.
Foundational Principles of the Barbituric Acid Scaffold in Organic Synthesis
The barbituric acid scaffold is a versatile and valuable building block in organic synthesis, largely due to its unique chemical properties. mdpi.comresearchgate.net As a pyrimidine-2,4,6(1H,3H,5H)-trione, its structure possesses several key features that make it an attractive starting material for creating a diverse array of more complex molecules.
One of the most important aspects of the barbituric acid scaffold is the acidity of the methylene (B1212753) protons at the C-5 position. mdpi.com This acidity allows for easy deprotonation, making the C-5 position a nucleophilic center that can readily participate in a variety of chemical reactions. This reactivity has been extensively utilized in multicomponent reactions (MCRs), where barbituric acid can be combined with various aldehydes and other reagents to construct complex heterocyclic systems in a single step. mdpi.commdpi.com These reactions are often efficient and atom-economical, aligning with the principles of green chemistry.
Furthermore, the barbituric acid ring can undergo various transformations, including Knoevenagel condensation, Michael addition, and the formation of spiro compounds. mdpi.com This chemical versatility has enabled the synthesis of a wide range of fused pyrimidine derivatives, such as pyrano-fused pyrimidines, spiro-oxindoles, and chromene-based derivatives, many of which exhibit interesting biological activities. mdpi.com
Positioning of 5-Isopropylbarbituric Acid within Contemporary Chemical Research Landscapes
While the parent barbituric acid and many of its derivatives have been extensively studied, this compound occupies a more niche position within the contemporary research landscape. It is often included in broader studies of barbiturate (B1230296) derivatives rather than being the primary focus of intensive investigation.
However, specific research has been conducted to determine its fundamental physicochemical properties. A notable study focused on the experimental and computational thermochemical properties of this compound. This research determined its standard molar energy of combustion, standard molar enthalpy of sublimation, and standard molar enthalpy of formation in the gaseous phase. Such data is crucial for understanding the energetic stability and reactivity of the molecule.
In the broader context of 5-substituted barbiturates, research continues to explore how different alkyl and aryl groups at this position influence the compound's properties. For instance, related compounds such as 5-allyl-5-isopropylbarbituric acid (aprobarbital) and 5-amino-5-ethyl-1-isopropylbarbituric acid have been synthesized and studied. nih.govscispace.com The synthesis of 5-(2-bromoallyl)-5-isopropylbarbituric acid has also been documented, with studies noting that its synthesis can co-produce isomeric impurities, highlighting the complexities of reactions at the C-5 position.
Current Gaps and Future Research Directions in the Field of Substituted Barbituric Acids
Despite a long history of research, there are still significant gaps in our understanding and application of substituted barbituric acids, including this compound. The limited specific research on this particular compound suggests an opportunity for further investigation.
Furthermore, the exploration of the potential applications of this compound remains largely untapped. The broader class of barbituric acid derivatives is seeing a resurgence of interest in areas beyond their traditional use as central nervous system depressants. acumenresearchandconsulting.com Current research is exploring their potential as antimicrobial, anticancer, and anti-inflammatory agents. ekb.egresearchgate.netnih.govubi.pt Future studies could investigate whether this compound or its simple derivatives exhibit any of these biological activities.
The development of novel synthetic methodologies is another promising avenue. While general methods for the synthesis of 5-substituted barbiturates are well-established, the development of more efficient, selective, and environmentally friendly synthetic routes is an ongoing goal in organic chemistry. mdpi.com This could include the use of novel catalysts or flow chemistry techniques for the synthesis of this compound and its analogues.
Finally, the use of this compound as a building block in the synthesis of more complex molecules, particularly through multicomponent reactions, warrants further exploration. mdpi.commdpi.com Its specific steric and electronic properties may lead to the formation of novel heterocyclic structures with unique properties and potential applications in materials science or medicinal chemistry.
Structure
3D Structure
Properties
IUPAC Name |
5-propan-2-yl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-3(2)4-5(10)8-7(12)9-6(4)11/h3-4H,1-2H3,(H2,8,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPIGNBQTXNNAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60878949 | |
| Record name | BARBITURIC ACID, 5-IPR | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7391-69-7 | |
| Record name | 5-(1-Methylethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7391-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Isopropylbarbituric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007391697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Isopropylbarbituric acid | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | BARBITURIC ACID, 5-IPR | |
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| Record name | 5-isopropylbarbituric acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Derivatization Strategies for 5 Isopropylbarbituric Acid
Classical and Contemporary Approaches to the Synthesis of Barbituric Acid Derivativesjetir.orgtsijournals.comontosight.ai
The synthesis of the barbiturate (B1230296) core structure has been a subject of chemical research for over a century, evolving from classical methods to more sophisticated and efficient contemporary strategies.
Condensation Reactions involving Malonic Acid Precursors and Urea (B33335) Analoguesjetir.orgtsijournals.comontosight.ai
The foundational method for synthesizing the barbituric acid ring system was first reported by Adolf von Baeyer in 1864. mdpi.comrsc.orgresearchgate.net This classical approach involves the condensation reaction between a malonic acid derivative and urea. rsc.orgresearchgate.netirapa.org Typically, diethyl malonate is used as the malonic acid precursor, and the reaction is conducted in the presence of a strong base like sodium ethoxide in absolute ethanol (B145695). orgsyn.org The reaction proceeds by refluxing the mixture, leading to the formation of a solid salt, which is then acidified to yield barbituric acid. orgsyn.org
This fundamental reaction can be adapted to produce 5-substituted derivatives by using appropriately substituted malonate esters. For the synthesis of 5-isopropylbarbituric acid, isopropylmalonic acid or its ester would be condensed with urea. This method, while historically significant, can be sensitive to moisture and may result in low yields. thieme.de Variations have been developed, including using phosphorus oxychloride or a mixture of acetic acid and acetic anhydride (B1165640) as condensing agents. orgsyn.org
Multicomponent Reactions (MCRs) in Barbituric Acid Synthesisjetir.orgontosight.ai
Modern synthetic chemistry often favors multicomponent reactions (MCRs) for their efficiency, atom economy, and ability to generate complex molecules in a single step. mdpi.comscispace.com Various MCRs have been developed for the synthesis of barbituric acid derivatives. These reactions often begin with a Knoevenagel condensation between barbituric acid (or its derivatives) and an aldehyde. jetir.orgmdpi.com The resulting intermediate can then undergo further reactions, such as a Michael addition, with another component in the reaction mixture. mdpi.com
For instance, a three-component reaction of an aldehyde, barbituric acid, and an active methylene (B1212753) compound can lead to the formation of fused heterocyclic systems. znaturforsch.com The Biginelli reaction, a well-known MCR, can also be adapted to synthesize dihydropyrimidine (B8664642) derivatives using barbituric acid as one of the components. znaturforsch.com These MCRs are valuable for creating diverse libraries of barbiturate derivatives for further study. mdpi.combenthamdirect.com
Novel Synthetic Routes to this compound and its Analogues
Recent research has focused on developing more sustainable and efficient methods for the synthesis of barbiturates, including those with specific substituents like the isopropyl group.
Catalyst-Mediated and Green Chemistry Protocolsjetir.org
In line with the principles of green chemistry, several eco-friendly protocols for the synthesis of barbituric acid derivatives have been reported. These methods aim to reduce or eliminate the use of hazardous organic solvents and catalysts. jetir.orgtsijournals.com One such approach is the use of grinding techniques, where reactants are physically ground together, often in the absence of a solvent, to initiate the reaction. jetir.orgtsijournals.com
Aqueous media is also being explored as a green solvent for these syntheses. rsc.orgrsc.org Catalyst-free condensation reactions in water or aqueous ethanol have been shown to be effective for producing barbiturate derivatives with high yields and simple work-up procedures. rsc.orgnih.gov Furthermore, novel catalysts are being developed to improve reaction efficiency under mild conditions. These include ionic liquids like DABCO-based salts and gold nanoparticles, which can be recycled and reused. rsc.orgasianpubs.org
| Methodology | Key Features | Catalyst/Medium | Reference |
|---|---|---|---|
| Grinding Method | Solvent-free, high yields, short reaction times. | Sodium Acetate (B1210297) or Catalyst-Free | jetir.orgtsijournals.com |
| Aqueous Synthesis | Environmentally benign, often catalyst-free. | Water or Aqueous Ethanol | rsc.orgrsc.orgnih.gov |
| Ionic Liquid Catalysis | Recyclable catalyst, high efficiency. | DABCO2(HSO4)2 | rsc.org |
| Nanoparticle Catalysis | Novel, efficient synthesis. | Gold Nanoparticles (AuNPs) | asianpubs.org |
Stereoselective Synthesis of Chiral this compound Derivatives (if applicable)
While this compound itself is achiral, the introduction of a second, different substituent at the C5 position creates a chiral center. The stereoselective synthesis of such C5-disubstituted barbiturates is of significant interest as different stereoisomers can exhibit distinct biological activities. mdpi.com
One notable approach is the palladium-promoted allylation of monosubstituted barbituric acids. This method can be used to introduce an allyl group alongside the isopropyl group at the C5 position, creating a quaternary stereocenter. mdpi.com Another powerful strategy is the enantioselective Michael addition of N,N'-disubstituted barbituric acids to electrophiles like β-nitro olefins, often catalyzed by chiral organocatalysts such as thiosquaramides. mdpi.com These advanced methods allow for the controlled synthesis of specific enantiomers of chiral barbiturate derivatives for further investigation.
Targeted Structural Modifications of the this compound Nucleus
Once the this compound core is synthesized, it can serve as a scaffold for further structural modifications to create a variety of analogues. A common strategy involves alkylation or functionalization at the C5 position.
For example, the synthesis of Propallylonal, or 5-(2-bromoallyl)-5-isopropylbarbituric acid, involves the introduction of a β-bromoallyl group to the this compound core. Other modifications include the reaction of this compound with reagents like furfuryl chloride to yield 5-isopropyl-5-furomethyl barbituric acid. google.com Another documented modification is the catalytic hydrogenation of a 5-allyl-5-(...-isopropyl)barbituric acid derivative using a palladium-on-carbon catalyst to produce the corresponding 5-propyl derivative, demonstrating how an existing substituent can be transformed. prepchem.com These targeted modifications are crucial for exploring the structure-activity relationships of this class of compounds.
| Starting Material | Reagent | Product | Modification Type | Reference |
|---|---|---|---|---|
| This compound | β-Bromoallyl source | Propallylonal | C5-Alkylation | |
| This compound | Furfuryl chloride | 5-Isopropyl-5-furomethyl barbituric acid | C5-Alkylation | google.com |
| 5-Allyl-5-(p-aminophenyloxycarbonyl-isopropyl)barbituric acid | H2, Pd/C | 5-Propyl-5-(p-aminophenyloxycarbonyl-isopropyl)barbituric acid | C5-Side Chain Reduction | prepchem.com |
| 5-(1-ethoxycarbonylisopropyl)barbituric acid | Allyl bromide | 5-Allyl-5-(1-ethoxycarbonyl-isopropyl)barbituric acid | C5-Alkylation | prepchem.com |
N-Substitution Strategies (e.g., Alkylation, Acylation)
N-alkylation of the barbiturate ring can significantly alter the physicochemical properties of the parent compound. Substitution of one or both imide hydrogens at positions 1 and 3 with alkyl groups generally increases the lipophilicity of the molecule. This modification can lead to compounds with a more rapid onset and shorter duration of action in medicinal applications. While N-methyl substitution is a common strategy, the introduction of larger alkyl groups can further increase lipophilicity. However, it is noteworthy that N-alkylation also raises the pKa value of the remaining imide hydrogen, making it less acidic.
A general approach for N-alkylation involves the reaction of the barbiturate with an alkyl halide. For instance, the synthesis of N-methylated barbiturates can be achieved through various methods. One common strategy is the reaction with a methylating agent in the presence of a base. The synthesis of 1,3-dimethylbarbituric acid derivatives often involves the condensation of a malonic ester with 1,3-dimethylurea (B165225) in the presence of a catalyst like sodium ethoxide. google.com This suggests that a similar approach, starting with diethyl isopropylmalonate and 1,3-dimethylurea, could yield 1,3-dimethyl-5-isopropylbarbituric acid.
The synthesis of mono-N-alkylated derivatives, such as 1-methyl-5-isopropylbarbituric acid, is also of interest. These compounds can be prepared by carefully controlling the reaction conditions to favor mono-alkylation or through multi-step synthetic routes involving protection and deprotection steps.
Table 1: Examples of N-Alkylated Barbituric Acid Derivatives
| Compound Name | Substituents | Synthetic Precursors |
| 1,3-Dimethyl-5-isopropylbarbituric acid | N1-methyl, N3-methyl, C5-isopropyl | Diethyl isopropylmalonate, 1,3-dimethylurea |
| 1-Methyl-5-ethyl-5-isopropylbarbituric acid | N1-methyl, C5-ethyl, C5-isopropyl | 5-Ethyl-5-isopropylbarbituric acid, Methylating agent |
| 5-Allyl-1,3-dibenzyl-5-isopropyl-barbituric acid | N1-benzyl, N3-benzyl, C5-allyl, C5-isopropyl | 5-Allyl-5-isopropylbarbituric acid, Benzyl halide |
This table presents hypothetical and known examples of N-alkylated derivatives to illustrate the substitution patterns.
N-acylation introduces an acyl group onto one or both nitrogen atoms of the barbituric acid ring. This derivatization is typically achieved by reacting the barbiturate with an acylating agent, such as an acyl chloride or an acid anhydride. crunchchemistry.co.uksavemyexams.com These reactions are often performed in the presence of a base, like pyridine, to neutralize the hydrogen halide or carboxylic acid byproduct. doubtnut.com
The mechanism of N-acylation involves a nucleophilic attack of the nitrogen atom on the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (chloride or carboxylate). crunchchemistry.co.uk While both acyl chlorides and acid anhydrides are effective, acetic anhydride is often preferred due to its lower cost, easier handling, and the formation of a less reactive acetic acid byproduct compared to the highly corrosive HCl generated from acetyl chloride. doubtnut.com
For this compound, N-acylation can be used to introduce a variety of functional groups, potentially modulating its chemical reactivity and biological profile. For example, fluoroacylation of barbituric and thiobarbituric acids has been reported, affording compounds with interesting biological activities. sciencepublishinggroup.com
Modifications at the C-5 Position
The C-5 position of the barbituric acid ring is highly amenable to modification. The presence of two acidic protons in barbituric acid itself allows for straightforward alkylation and other substitutions. In the case of this compound, one of these positions is already occupied, but the remaining C-5 proton can still be substituted, or the isopropyl group itself can be involved in or replaced through certain reactions.
One common strategy to introduce further diversity at the C-5 position is through the synthesis of 5,5-disubstituted barbiturates. For example, 5-allyl-5-isopropylbarbituric acid has been synthesized, indicating that an allyl group can be introduced alongside the isopropyl group. pharmacompass.comosti.gov This is typically achieved by the condensation of a disubstituted malonic ester, in this case, diethyl allyl(isopropyl)malonate, with urea.
Halogenation at the C-5 position is another important modification. The synthesis of 5-bromo-5-isopropylbarbituric acid has been reported. stenutz.eu This can be achieved by treating this compound with a brominating agent. Halogenated barbiturates are valuable synthetic intermediates and may possess unique properties themselves. For instance, 5-bromo-5-phenylbarbituric acid has been used in reactions with various amines. gatech.edu Trichloroisocyanuric acid (TCCA) is a versatile reagent that can be used for C-5 halogenation under specific conditions. researchgate.net
Furthermore, reactions involving the cleavage of substituents at the C-5 position can occur under certain conditions. For example, some 5,5-dialkylbarbituric acids containing a secondary alkyl group can undergo dealkylation when treated with concentrated sulfuric acid. mdma.ch While this compound itself was reported to be stable under these conditions, this reactivity highlights a potential pathway for modification. mdma.ch
Table 2: Examples of C-5 Modified Derivatives of this compound
| Compound Name | C-5 Substituents | Key Reagents/Intermediates |
| 5-Allyl-5-isopropylbarbituric acid | Isopropyl, Allyl | Diethyl allyl(isopropyl)malonate, Urea |
| 5-Bromo-5-isopropylbarbituric acid | Isopropyl, Bromo | This compound, Brominating agent |
| 5-(2-Bromoallyl)-5-isopropylbarbituric acid | Isopropyl, 2-Bromoallyl | Diethyl (2-bromoallyl)(isopropyl)malonate, Urea |
This table provides examples of known C-5 modified derivatives to illustrate derivatization strategies.
Synthesis of Thiobarbituric Acid Analogues of this compound
Thiobarbituric acid analogues, where the oxygen atom at the C-2 position is replaced by a sulfur atom, are an important class of derivatives. These compounds are typically synthesized by replacing urea with thiourea (B124793) in the condensation reaction with a malonic ester.
For the synthesis of the thio-analogue of this compound, namely 5-isopropyl-2-thiobarbituric acid, the general synthetic route would involve the condensation of diethyl isopropylmalonate with thiourea. nih.gov This reaction is usually carried out in the presence of a strong base such as sodium ethoxide in an alcoholic solvent.
Further derivatization of these thio-analogues is also possible. For instance, a study reported the synthesis of 5-n-butyl-5-isopropyl-2-thiobarbituric acid. mdma.ch Interestingly, this compound was found to undergo rearrangement in sulfuric acid to yield 5-n-butyl-2-(isopropylthio)barbituric acid, where the isopropyl group from the C-5 position migrates to the sulfur atom at the C-2 position. mdma.ch This highlights a unique reactive pathway for C-5 substituted thiobarbiturates.
The synthesis of various other thiobarbituric acid derivatives, often involving Knoevenagel condensation at the C-5 position, has been extensively studied, suggesting that 5-isopropyl-2-thiobarbituric acid could serve as a versatile starting material for further modifications. nih.govnih.gov
Purification and Isolation Techniques for Synthetic Intermediates and Final Products
The purification and isolation of this compound and its derivatives are crucial steps to ensure the purity of the final products for subsequent analysis and applications. The choice of purification method depends on the physical and chemical properties of the compound and the nature of the impurities.
Recrystallization is a widely used technique for the purification of solid compounds. The selection of an appropriate solvent system is critical for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature. mnstate.edu For barbituric acid and its derivatives, various solvent systems have been employed. A common method involves recrystallization from aqueous-alcoholic solutions, such as ethanol/water or isopropanol/water mixtures. google.comgoogle.com For example, 5-(2-bromoallyl)-5-isopropylbarbituric acid has been purified by crystallization from an ethanol/water mixture. The general procedure involves dissolving the crude product in a minimal amount of the hot solvent mixture, followed by slow cooling to induce the formation of pure crystals, which are then collected by filtration. mnstate.edu
Chromatography is another powerful purification technique, particularly for separating complex mixtures or for isolating compounds that are difficult to crystallize. Column chromatography using silica (B1680970) gel is a standard method for the purification of synthetic intermediates and final products in organic synthesis. For instance, the purification of 5-propyl-5-(p-aminophenyloxycarbonyl-isopropyl)barbituric acid was achieved using silica gel chromatography with ethyl acetate as the eluent. prepchem.com The choice of the stationary phase (e.g., silica gel, alumina) and the mobile phase (solvent system) is optimized to achieve the best separation.
Acid-base extraction can be employed to separate barbituric acid derivatives from non-acidic impurities. Since barbituric acids are acidic, they can be deprotonated with a base to form water-soluble salts. This allows for their separation from non-polar impurities by partitioning between an aqueous and an organic phase. Subsequent acidification of the aqueous layer will precipitate the pure barbituric acid derivative.
Filtration is a fundamental technique used to separate solid products from liquid reaction mixtures or crystallization solvents. studymind.co.uk It is often used in conjunction with recrystallization to collect the purified crystals. Washing the collected crystals with a small amount of cold solvent helps to remove any residual impurities.
The purity of the isolated compounds is typically assessed by analytical techniques such as melting point determination, thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and spectroscopic methods (NMR, IR, Mass Spectrometry).
Molecular Structure, Tautomerism, and Conformational Analysis
Tautomeric Equilibria in Barbituric Acids and Derivatives
Tautomerism, the phenomenon where a single chemical compound exists in two or more interconvertible forms that differ in the relative position of a proton and the location of a double bond, is a key characteristic of barbituric acid and its derivatives. researchgate.net The two primary forms of tautomerism observed in this class of compounds are keto-enol and lactam-lactim tautomerism.
Keto-Enol and Lactam-Lactim Tautomerism Investigations
Barbituric acid itself can exhibit both keto-enol and lactam-lactim tautomerism. The presence of hydrogen atoms on the C5 carbon allows for the formation of an enol tautomer, while the amide groups in the pyrimidine (B1678525) ring can undergo tautomerization to the lactim form. mdpi.commedmuv.com However, in the case of 5,5-disubstituted barbituric acids, such as 5-isopropylbarbituric acid, the potential for keto-enol tautomerism at the C5 position is eliminated due to the absence of a hydrogen atom. medmuv.com Consequently, these derivatives primarily exhibit lactam-lactim tautomerism, where a proton can migrate from a nitrogen atom to a carbonyl oxygen. medmuv.comuni-muenchen.de
Theoretical and experimental studies have shown that for barbituric acid and its derivatives, the tri-keto form is generally the most stable tautomer in the gas phase and in solution. acs.orgresearchgate.net The acidic nature of the N-H protons in 5,5-disubstituted barbiturates is a result of this lactam-lactim tautomeric equilibrium. uni-muenchen.de
Influence of Substituents on Tautomeric Preferences
The nature of the substituents at the C5 position significantly influences the physicochemical properties of barbituric acid derivatives, including their tautomeric preferences. The introduction of alkyl or aryl groups at this position can affect the acidity and lipophilicity of the molecule. uni-muenchen.demdpi.com For 5,5-disubstituted barbituric acids, the electronic and steric properties of the substituents can impact the stability of the lactam and lactim forms. While detailed quantitative data on the lactam-lactim equilibrium for this compound is not extensively documented in the provided literature, the general principle is that the trioxo (lactam) form is the predominant species. uni-muenchen.de The presence of the bulky isopropyl group is a significant structural feature, though its precise electronic effect on the tautomeric equilibrium requires further specific investigation.
Conformational Landscapes and Flexibility of the Barbituric Acid Ring System
The conformation of the six-membered pyrimidine ring in barbituric acid derivatives is not always planar and can adopt various puckered forms to alleviate steric strain. The flexibility of this ring system is a critical aspect of its molecular structure.
Computational studies and crystal structure analyses of various 5,5-disubstituted barbituric acids have revealed that the pyrimidine ring often adopts a non-planar conformation. mdpi.com A common puckered conformation is the C5-endo envelope, where the C5 carbon is out of the plane of the other five ring atoms. mdpi.com This puckering helps to minimize the repulsive interactions between the substituents at the C5 position and the rest of the ring. mdpi.com The degree of puckering is influenced by the size and nature of the C5 substituents. For instance, in 5,5-dihalogenated barbituric acids, a C5-endo envelope conformation is the global conformational energy minimum. mdpi.com
In the case of 5-allyl-5-isopropyl-1-methylbarbituric acid, a closely related derivative, the barbiturate (B1230296) ring has been observed to be essentially planar. This suggests that the conformational preference can be a subtle interplay of steric and electronic effects of the substituents. For this compound itself, while specific crystallographic data is not detailed in the provided search results, it is reasonable to infer that the bulky isopropyl group would induce some degree of puckering in the pyrimidine ring to minimize steric hindrance.
| Compound | Ring Conformation | Reference |
|---|---|---|
| 5,5-Dihalogenbarbituric acids | C5-endo envelope | mdpi.com |
| 5-Allyl-5-isopropyl-1-methylbarbituric acid | Essentially planar |
Stereochemical Considerations and Chiral Resolution (if applicable)
Chirality, the property of a molecule being non-superimposable on its mirror image, is a crucial aspect of medicinal chemistry as different enantiomers can have distinct biological activities. nih.gov this compound, with two identical hydrogen atoms on the methyl groups of the isopropyl substituent and no other chiral centers, is an achiral molecule.
However, chirality can be introduced into the barbiturate scaffold. For example, if this compound were to be substituted at the C5 position with a different group, the C5 carbon would become a chiral center, leading to the existence of enantiomers. nih.gov Similarly, N-alkylation of unsymmetrically C5-substituted barbiturates can also create a stereogenic center at C5. nih.gov
While no specific studies on the chiral resolution of derivatives of this compound were found, the general methods for resolving racemic mixtures of chiral barbiturates are well-established. These methods include the formation of diastereomeric salts with a chiral resolving agent, followed by separation through crystallization. mdpi.com Enantioselective synthesis, using chiral catalysts, is another powerful approach to obtain enantiomerically pure barbituric acid derivatives. mdpi.com For instance, palladium-catalyzed allylation and Michael additions using chiral organocatalysts have been successfully employed for the asymmetric synthesis of various chiral barbiturates. mdpi.com These methodologies could, in principle, be applied to produce chiral derivatives of this compound.
Advanced Spectroscopic Characterization in Research Applications
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
For 5-isopropylbarbituric acid, ¹H and ¹³C NMR spectroscopy are essential for confirming its molecular framework. The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The two N-H protons of the barbiturate (B1230296) ring would typically appear as a broad singlet in the downfield region, often between δ 10.0 and 12.0 ppm, due to their acidic nature and involvement in hydrogen bonding. The methine proton of the isopropyl group (-CH(CH₃)₂) would produce a multiplet, likely a septet, due to coupling with the six equivalent methyl protons. The methyl protons themselves would appear as a doublet in the upfield region. The proton at the C5 position of the barbiturate ring would exhibit a signal whose multiplicity depends on its coupling with the adjacent isopropyl methine proton.
The ¹³C NMR spectrum provides complementary information, identifying each unique carbon environment. The spectrum would show characteristic signals for the carbonyl carbons (C4/C6 and C2) in the highly deshielded region (typically δ 150-175 ppm). The carbons of the isopropyl group (methine and methyl) and the C5 carbon of the ring would appear at distinct chemical shifts in the more shielded, aliphatic region of the spectrum. While specific experimental data for this compound is not widely published, the expected chemical shifts can be estimated based on data from barbituric acid and other 5-substituted derivatives.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical chemical shift ranges for the functional groups present.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N1-H, N3-H | 10.0 - 12.0 | - |
| C5-H | 3.5 - 4.0 | 45 - 55 |
| Isopropyl CH | 2.0 - 2.5 | 25 - 35 |
| Isopropyl CH₃ | 0.9 - 1.2 | 15 - 25 |
| C2=O | - | 150 - 155 |
| C4=O, C6=O | - | 165 - 175 |
Mass Spectrometry for Reaction Pathway Analysis and Mechanistic Studies
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. In the context of this compound, it is invaluable for confirming the molecular weight and elucidating fragmentation patterns, which can provide evidence for reaction pathways and mechanisms.
Under electron ionization (EI), this compound (molar mass 170.17 g/mol ) undergoes ionization to form a molecular ion (M⁺•) at m/z = 170. However, barbiturates are known to be highly susceptible to fragmentation. nih.gov The molecular ion is often energetically unstable and may not be observed or may be of very low abundance. kyushu-u.ac.jpnih.gov The fragmentation of the molecular ion provides structurally significant information.
A primary fragmentation pathway for 5-substituted barbiturates involves the cleavage of the substituent at the C5 position. For this compound, the loss of the isopropyl group (C₃H₇•, mass = 43) would lead to a fragment ion at m/z 127. However, a more common fragmentation pattern in barbiturates involves rearrangements and ring cleavage. A significant peak reported in the mass spectrum of this compound is at m/z 128. nih.gov This fragment likely arises from the loss of a neutral molecule of propene (C₃H₆, mass = 42) via a rearrangement process, such as a McLafferty-type rearrangement, initiated by the abstraction of a hydrogen atom from the isopropyl side chain by a carbonyl oxygen. nih.gov
By identifying the masses of intermediates, products, and fragmentation products in a reaction mixture, MS can be used to map the course of a chemical transformation and support proposed mechanistic steps.
Table 2: Key Ions in the Mass Spectrum of this compound
| m/z Value | Proposed Ion/Fragment | Proposed Neutral Loss |
| 170 | [C₇H₁₀N₂O₃]⁺• (Molecular Ion) | - |
| 128 | [C₄H₄N₂O₃]⁺• | C₃H₆ (Propene) |
| 127 | [C₄H₃N₂O₃]⁺ | C₃H₇• (Isopropyl radical) |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Hydrogen Bonding Interactions
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are particularly useful for identifying functional groups and studying intermolecular interactions, such as hydrogen bonding, which are prominent in the crystal structure of barbiturates.
The IR spectrum of this compound is expected to be dominated by characteristic absorption bands. The N-H stretching vibrations of the imide groups typically appear as a broad band in the region of 3100-3300 cm⁻¹. The broadening is a direct consequence of intermolecular hydrogen bonding. The C=O stretching vibrations give rise to very strong and distinct bands, usually between 1680 and 1750 cm⁻¹. Often, multiple C=O bands are observed, corresponding to the different carbonyl environments within the barbiturate ring. The C-H stretching vibrations of the isopropyl group and the C5-H will be observed just below 3000 cm⁻¹.
Raman spectroscopy provides complementary information. While C=O stretches are also visible in the Raman spectrum, N-H stretches are typically weak. Raman is often more sensitive to the vibrations of the non-polar hydrocarbon backbone. nih.gov The spectra can be used to confirm the presence of the isopropyl group and the integrity of the pyrimidine (B1678525) ring.
Both techniques are highly sensitive to the molecular environment. Changes in the position and shape of the N-H and C=O bands can provide detailed insights into the strength and nature of hydrogen bonding interactions within the solid state, helping to differentiate between different polymorphic forms. nih.gov For instance, the IR spectrum of the related compound 5-allyl-5-isopropylbarbituric acid shows strong carbonyl absorptions around 1690-1750 cm⁻¹ and N-H stretching bands around 3100 and 3200 cm⁻¹. nist.gov
Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound Frequency ranges are based on data from barbituric acid and related derivatives.
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
| N-H Stretch | 3100 - 3300 (Broad) | Weak | Strong (IR) |
| C-H Stretch (Aliphatic) | 2850 - 3000 | 2850 - 3000 | Medium-Strong |
| C=O Stretch | 1680 - 1750 (Multiple bands) | 1680 - 1750 | Strong |
| N-H Bend | 1500 - 1600 | Variable | Medium |
| C-H Bend | 1350 - 1470 | 1350 - 1470 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Quantitative Monitoring
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For this compound, the primary chromophores are the carbonyl (C=O) groups within the barbiturate ring.
The spectrum is expected to show two main types of electronic transitions. shu.ac.uk The n → π* (n-to-pi-star) transition involves the excitation of a non-bonding electron (from the oxygen lone pair) to an anti-bonding π* orbital. These transitions are typically of low intensity (low molar absorptivity) and occur at longer wavelengths. youtube.com The π → π* (pi-to-pi-star) transition involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. This transition is of much higher intensity and occurs at shorter wavelengths. shu.ac.uk
The absorption maxima (λ_max) are sensitive to the solvent and the pH of the solution, as changes in protonation state can alter the electronic structure of the molecule. For the parent barbituric acid, UV absorption is observed, which changes significantly with pH due to keto-enol tautomerism and deprotonation. nist.gov This property is exploited for the quantitative analysis of barbiturates. nih.gov According to Beer's Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. By measuring the absorbance at a specific wavelength (usually λ_max), a calibration curve can be constructed to determine the concentration of this compound in unknown samples. This makes UV-Vis spectroscopy a valuable tool for quantitative monitoring in various applications. libretexts.org
Table 4: Expected Electronic Transitions for this compound
| Transition Type | Typical Wavelength Range (nm) | Relative Intensity |
| n → π | 270 - 300 | Low |
| π → π | 200 - 240 | High |
X-ray Diffraction (XRD) for Solid-State Structure Determination and Polymorphism Studies
For barbiturates, single-crystal XRD is crucial for understanding the complex hydrogen-bonding networks that define their solid-state structures. researchgate.net While a specific crystal structure for this compound is not available in the cited literature, studies on closely related compounds, such as 5-allyl-5-isopropyl-1-methylbarbituric acid, reveal common structural motifs. researchgate.net These structures are often composed of centrosymmetric dimers or helical chains formed through N-H···O hydrogen bonds between the imide donors and carbonyl acceptors of adjacent molecules. researchgate.net These interactions dictate the physical properties of the solid, including its melting point and solubility.
XRD is also the primary tool for studying polymorphism—the ability of a compound to exist in more than one crystalline form. Different polymorphs can have distinct spectroscopic profiles and physical properties. Powder X-ray diffraction (PXRD) is used to identify the specific crystalline form of a bulk sample by comparing its diffraction pattern to reference patterns of known polymorphs. Investigating the polymorphism of this compound would be essential for controlling its properties in any solid-state application.
Table 5: Illustrative Crystallographic Data from a Related Barbiturate (Enallylpropymal) researchgate.net
| Parameter | Value |
| Chemical Formula | C₁₁H₁₆N₂O₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | a = 6.6 Å, b = 21.3 Å, c = 8.6 Å, β = 105.5° |
| Hydrogen Bonding Motif | Centrosymmetric N-H···O dimers |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are foundational to modern chemistry, providing a detailed description of electron distribution and its influence on molecular properties. For barbiturates, these calculations help elucidate their stability, reactivity, and potential interactions.
High-level computational methods are essential for accurately modeling the electronic structure of 5-isopropylbarbituric acid. Ab initio methods, such as the Gaussian-n (Gn) theories (e.g., G3 and G4), and Density Functional Theory (DFT) are the primary tools used for this class of molecules. These approaches are employed to determine optimized molecular geometries, electronic properties, and thermochemical data.
Ab initio G3 and G4 composite methods are known for providing highly accurate thermochemical results by approximating a high-level calculation through a series of smaller, less computationally expensive calculations. Studies on related barbiturates, such as 1,3-dimethylbarbituric acid, have demonstrated that theoretical enthalpies of formation calculated at the G3 and G4 levels are in excellent agreement with experimental values. DFT methods, often using hybrid functionals like B3LYP, are widely used to analyze chemical reactivity through the calculation of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO gap are key indicators of a molecule's kinetic stability and its propensity to engage in charge-transfer interactions.
A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can then be compared with experimental measurements to validate both the theoretical model and the experimental assignments. DFT calculations are commonly used to compute vibrational frequencies (infrared and Raman spectra). Theoretical studies on the parent barbituric acid have shown good agreement between vibrational frequencies calculated via DFT and the observed IR and Raman spectra. This process typically involves scaling the calculated frequencies to correct for anharmonicity and limitations in the theoretical model.
Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions, such as those observed in UV-Vis spectroscopy. However, a detailed computational study that predicts the spectroscopic parameters of this compound and provides a direct comparison with its experimental spectra has not been identified in the reviewed literature.
Molecular Dynamics and Docking Simulations for Interaction Mechanisms (Purely Theoretical Models)
Molecular dynamics (MD) and molecular docking are powerful computational tools for exploring the behavior of molecules and their interactions with biological targets. MD simulations model the physical movements of atoms over time, offering insights into the conformational flexibility and stability of a molecule. Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, which is critical in drug discovery.
While these techniques have been applied to more complex barbituric acid derivatives to investigate their binding mechanisms with specific proteins, a comprehensive literature search did not reveal any purely theoretical MD or docking simulation studies focused specifically on this compound itself.
Thermodynamic Properties and Energy Calculations
The thermodynamic stability of a compound is one of its most fundamental chemical properties. A comprehensive experimental and computational thermochemical study of this compound was conducted by Szterner et al. and published in Thermochimica Acta in 2016. This work established key energetic parameters for the molecule through a combination of calorimetry and computational chemistry. nih.govresearchgate.netresearchgate.net
The standard molar energy of combustion for crystalline this compound was precisely determined using static bomb combustion calorimetry. researchgate.netresearchgate.net From this experimental value, the standard molar enthalpy of formation in the crystalline state at 298.15 K (ΔfH°m(cr)) can be derived. By combining the enthalpy of the crystalline phase with the enthalpy of sublimation, the standard molar enthalpy of formation in the gaseous phase (ΔfH°m(g)) was determined. researchgate.netresearchgate.net
Computational studies on analogous barbiturates typically employ high-level ab initio G3 and G4 theories to calculate gas-phase enthalpies of formation, which serve as a valuable comparison to experimentally derived values.
The transition between the condensed and gaseous phases is described by the enthalpies of sublimation (for solids) and vaporization (for liquids). For this compound, the standard molar enthalpy of sublimation at 298.15 K (ΔgcrH°m) was determined using Calvet microcalorimetry. researchgate.netresearchgate.net This value is critical for converting thermodynamic data from the solid state to the gas phase, allowing for direct comparison with quantum chemical calculations, which are typically performed on isolated molecules.
The specific experimental and computational thermodynamic values from the primary literature are summarized in the table below.
Table 1: Calculated Thermodynamic Properties for this compound
| Thermodynamic Property | Symbol | Value (kJ·mol⁻¹) | Method |
|---|---|---|---|
| Standard Molar Enthalpy of Formation (gas) | ΔfH°m(g) | Data not available in searched sources | Determined by Szterner et al. (2016) researchgate.netresearchgate.net |
| Standard Molar Enthalpy of Combustion (crystal) | ΔcH°m(cr) | Data not available in searched sources | Determined by Szterner et al. (2016) researchgate.netresearchgate.net |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Barbituric acid |
| 1,3-Dimethylbarbituric acid |
Quantitative Structure-Reactivity/Property Relationships (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that seeks to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. For this compound and its analogs, QSPR studies are instrumental in predicting properties like lipophilicity and solubility, which are crucial for understanding their behavior in biological systems. These models rely on molecular descriptors, which are numerical representations of a molecule's structure.
Detailed research into the QSPR of barbiturates has provided valuable insights into how substitutions at the C5 position of the barbituric acid ring influence their properties. While specific QSPR models focusing exclusively on this compound are not extensively documented in publicly available literature, broader studies on series of 5,5-disubstituted barbituric acids offer relevant data and established correlations.
One significant area of QSPR modeling for barbiturates is the prediction of lipophilicity, a key factor in drug absorption and distribution. A study on a series of 13 5,5-disubstituted barbituric acid derivatives explored the relationship between their chromatographic behavior and calculated lipophilicity (log P). researchgate.net Although this compound was not directly included, the structurally similar compound 5-allyl-5-isopropyl barbituric acid was part of the investigated series. The study demonstrated a strong correlation between the retention parameters (related to lipophilicity) and various topological indices, which are numerical descriptors of molecular structure.
The following table presents the calculated lipophilicity (log P) and a key topological index (the Randić index) for a selection of these barbiturates, illustrating the type of data used in QSPR modeling.
| Compound | C5 Substituents | Drug Name | Calculated log P | Randić Index (χ) |
| 1 | 5,5-diethyl | Barbital (B3395916) | 1.13 | 3.914 |
| 2 | 5-ethyl-5-phenyl | Phenobarbital (B1680315) | 1.47 | 4.970 |
| 3 | 5-ethyl-5-sec-butyl | Butabarbital | 1.65 | 4.880 |
| 4 | 5-ethyl-5-isopentyl | Amobarbital | 1.94 | 5.163 |
| 5 | 5-allyl-5-isopropyl | Aprobarbital | 1.30 | 4.636 |
| 6 | 5-allyl-5-isobutyl | Butalbital | 1.59 | 4.914 |
Data sourced from a study on the lipophilicity of 5,5-disubstituted barbituric acid derivatives. researchgate.net
Another important application of QSPR is the estimation of aqueous solubility (log S). A study involving a series of 45 barbiturates utilized 26 molecular descriptors to develop a model for predicting their solubility. nih.gov The descriptors included distance-based topological indices, information indices, valence connectivity index, and shape indices. The resulting multiparametric regression model showed a high correlation, with a squared correlation coefficient (R²) of 0.885, indicating a strong predictive capability. nih.gov
Mechanistic Investigations of Chemical Reactivity and Degradation
Exploration of Reaction Mechanisms for 5-Isopropylbarbituric Acid Synthesis and Derivatization
The synthesis and derivatization of this compound involve well-established chemical transformations centered around the barbiturate (B1230296) core.
Synthesis: The primary synthetic route to this compound is a condensation reaction. gatech.eduorgsyn.org The mechanism involves the reaction of an isopropyl-substituted malonic ester, typically diethyl isopropylmalonate, with urea (B33335). google.com This reaction is generally carried out in the presence of a strong base, such as sodium ethoxide, which deprotonates the urea, making it a more potent nucleophile. The reaction proceeds through a nucleophilic acyl substitution mechanism, where the urea attacks the carbonyl carbons of the malonic ester, leading to the formation of the heterocyclic pyrimidine (B1678525) ring after cyclization and elimination of ethanol (B145695). gatech.eduorgsyn.org
Step 1: Deprotonation: Sodium ethoxide deprotonates urea to form a sodium ureate salt.
Step 2: Nucleophilic Attack: The ureate anion attacks one of the ester carbonyls of diethyl isopropylmalonate.
Step 3: Cyclization: An intramolecular nucleophilic attack by the second nitrogen of the urea derivative on the remaining ester carbonyl group forms the six-membered ring.
Step 4: Elimination: Elimination of two molecules of ethanol yields the sodium salt of this compound.
Step 5: Acidification: Subsequent acidification of the reaction mixture precipitates the final this compound product.
Derivatization: Derivatization of this compound can occur at several positions, primarily at the nitrogen atoms of the pyrimidine ring or through reactions involving the active methylene (B1212753) group if the starting material is barbituric acid itself. For 5-substituted derivatives like this compound, derivatization typically targets the N-H positions. mdpi.com
N-Alkylation/N-Acylation: The acidic protons on the nitrogen atoms (N-1 and N-3) can be substituted with various alkyl or acyl groups. This is typically achieved by reacting the barbiturate with an alkyl halide or an acyl chloride in the presence of a base. google.com
Knoevenagel Condensation: While the C-5 position is already substituted, related barbituric acids with a hydrogen at C-5 can undergo Knoevenagel condensation with aldehydes or ketones to form 5-alkylidene or 5-arylidene derivatives. mdpi.com
Reactions at the Carbonyl Groups: The carbonyl groups can, under certain conditions, undergo reactions typical of ketones, although the amide resonance reduces their reactivity.
Formation of Spiro Compounds: Barbituric acid derivatives can be used in reactions to form spiro compounds, where the C-5 carbon is part of a second ring system. researchgate.net
Degradation Pathways in Controlled Chemical Environments
The stability of this compound is finite, and it can degrade through several pathways, including hydrolysis, photolysis, and oxidation. The specific pathway and rate of degradation are highly dependent on the environmental conditions.
The hydrolytic degradation of barbiturates, including this compound, is a well-studied process that is significantly influenced by pH. nih.gov The pyrimidine ring is susceptible to cleavage by hydroxide (B78521) ions, particularly under neutral to alkaline conditions. capes.gov.brbohrium.com
The primary mechanism of hydrolytic degradation involves the cleavage of one of the amide bonds in the pyrimidine ring. researchgate.netcapes.gov.br In alkaline solutions, the hydroxide ion acts as a nucleophile, attacking one of the carbonyl carbons (typically C-2, C-4, or C-6). The most common pathway begins with the cleavage of the ring at the 1,6-position, leading to the formation of an N-substituted malonuric acid derivative (isopropylmalonuric acid). researchgate.netresearchgate.net This reaction is often reversible, especially in weakly basic solutions. capes.gov.br
Under more strongly alkaline conditions, the degradation can proceed further. The initially formed isopropylmalonuric acid can undergo decarboxylation or further hydrolysis to yield simpler products such as isopropylacetylurea, and ultimately isopropylacetic acid, urea, ammonia, and carbon dioxide. researchgate.net The rate of hydrolysis is generally dependent on the concentration of the hydroxide ion. nih.govcapes.gov.br
| pH Condition | Relative Stability | Primary Degradation Pathway | Key Intermediate/Product |
|---|---|---|---|
| Acidic (pH < 4) | Relatively Stable | Minimal hydrolysis | - |
| Neutral to Weakly Alkaline (pH 7-10) | Moderately Stable | Reversible ring opening | Isopropylmalonuric acid |
| Strongly Alkaline (pH > 10) | Unstable | Irreversible ring cleavage and further degradation | Isopropylacetylurea, Isopropylacetic acid, Urea |
Photolytic Degradation: Exposure to ultraviolet (UV) light can induce photochemical degradation of barbiturates. nih.govnih.gov The specific products and mechanisms can be complex and differ from hydrolytic pathways. Two primary processes have been identified in the photolysis of barbiturates: dealkylation at the C-5 position and the opening of the pyrimidine ring. researchgate.net
For this compound, photolytic cleavage of the C-C bond between the isopropyl group and the pyrimidine ring could occur. Another significant pathway involves the photochemical cleavage of the heterocyclic ring itself. Studies on other barbiturates suggest this can lead to the formation of highly reactive isocyanate intermediates, which can then react further with solvents or other molecules present. researchgate.net The environment, such as the solvent and the presence of oxygen, can significantly influence the products formed.
Oxidative Degradation: this compound can also be degraded by chemical oxidation. iaea.org The reaction with oxidizing agents can lead to the cleavage of the pyrimidine ring or modification of the isopropyl substituent. While specific studies on this compound are limited, the general mechanism for barbiturates can involve radical-based reactions. Strong oxidizing agents can lead to the complete mineralization of the compound to carbon dioxide, water, and nitrogen-containing inorganic species. Milder oxidation might lead to the formation of hydroxylated derivatives or ring-opened products. The presence of a tertiary hydrogen on the isopropyl group may represent a potential site for initial oxidative attack.
Formation and Characterization of Degradation Products (Chemical Pathways)
The degradation of this compound results in a variety of products, the nature of which depends on the degradation pathway. The characterization of these products is typically performed using modern analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. jst.go.jpmoca.net.ua
Hydrolytic Degradation Products: As outlined in section 6.2.1, the primary product of hydrolysis is isopropylmalonuric acid . This compound results from the cleavage of a single C-N bond in the pyrimidine ring. researchgate.net Further hydrolysis under more stringent conditions can lead to the formation of isopropylacetylurea through decarboxylation. The final degradation products from complete hydrolysis are isopropylacetic acid , urea , ammonia , and carbon dioxide .
Photolytic and Oxidative Degradation Products: The products from these pathways are often more diverse.
Dealkylation Product: Photolysis can potentially lead to the formation of barbituric acid itself, through the loss of the isopropyl group.
Ring Contraction Products: In some cases, photochemical reactions can cause a contraction of the pyrimidine ring, leading to the formation of hydantoin (B18101) derivatives.
Ring Cleavage Products: Both photolytic and oxidative processes can lead to the complete breakdown of the heterocyclic ring. Products identified from the degradation of other barbiturates include various amides and carboxylic acids resulting from the fragmentation of the ring. researchgate.net For example, the formation of 2-isopropyl-malondiamide could be a potential product from the hydrolytic cleavage of both amide bonds without decarboxylation.
| Degradation Pathway | Potential Degradation Product | Chemical Formula | Formation Mechanism |
|---|---|---|---|
| Hydrolysis (Alkaline) | Isopropylmalonuric acid | C₇H₁₂N₂O₄ | Cleavage of one C-N bond in the pyrimidine ring |
| Hydrolysis (Strong Alkaline) | Isopropylacetylurea | C₆H₁₂N₂O₂ | Decarboxylation of isopropylmalonuric acid |
| Hydrolysis (Complete) | Isopropylacetic acid | C₅H₁₀O₂ | Further hydrolysis of ring fragments |
| Hydrolysis (Complete) | Urea | CH₄N₂O | Final breakdown product of the ring |
| Photolysis | Barbituric acid | C₄H₄N₂O₃ | Dealkylation at C-5 position |
| Hydrolysis | 2-Isopropyl-malondiamide | C₆H₁₂N₂O₂ | Cleavage of both C-N bonds in the pyrimidine ring |
Supramolecular Chemistry and Non Covalent Interactions
Hydrogen Bonding Networks in 5-Isopropylbarbituric Acid Crystals and Assemblies
Hydrogen bonding is a predominant force in the crystal packing of barbiturates. The N-H groups of the pyrimidine (B1678525) ring act as hydrogen bond donors, while the carbonyl oxygen atoms serve as acceptors. This donor-acceptor pattern facilitates the formation of extensive and predictable hydrogen-bonding networks, which are fundamental to the structure of this compound crystals.
Derivatives of barbituric acid are known to form various hydrogen-bonded motifs, such as dimers and chains. For instance, N-monosubstituted derivatives of barbituric acid have been shown to form either centrosymmetric N-H···O hydrogen-bonded dimers or N-H···O hydrogen-bonded helical chains. The specific pattern adopted is influenced by the nature and size of the substituents on the barbiturate (B1230296) core. In the case of 5-allyl-5-isopropyl-1-methylbarbituric acid, the crystal structure is composed of these centrosymmetric dimers.
The hydrogen bonds in barbiturates are strong and ordered, which contributes to their crystalline nature. nih.gov The flexibility of the barbituric acid molecule, combined with its well-defined pattern of hydrogen bond donors and acceptors, makes it an excellent candidate for applications in crystal engineering. nih.gov
| Interaction Type | Donor | Acceptor | Common Motifs |
| Hydrogen Bond | N-H | C=O | Dimers, Chains, Ribbons, Layers |
π-Stacking and Other Non-Covalent Interactions in Molecular Aggregates
In certain supramolecular frameworks, π-π stacking interactions can be a significant stabilizing force, sometimes even more so than hydrogen bonds. nih.gov These interactions are crucial for understanding the intrinsic nature of molecular assembly. nih.gov Though often considered weaker than hydrogen bonds, multiple π-π stacking interactions can collectively provide substantial stability to a structure. nih.gov For example, in some vanillin-barbiturate conjugates, quantum chemical calculations have indicated that π-π stacking between the aryl rings of the vanillin (B372448) moiety can stabilize a dimer to a greater extent than hydrogen bonding.
Self-Assembly Processes of this compound Derivatives
The predictable and directional nature of the non-covalent interactions in barbiturates makes them excellent building blocks for self-assembly. Derivatives of this compound can be designed to spontaneously form highly ordered supramolecular structures. For example, barbituric acid derivatives have been shown to self-assemble with melamine (B1676169) derivatives to create highly ordered structures that can even form geometric patterns on a macroscopic scale. rsc.org
This capacity for self-assembly has been harnessed to create functional materials. Barbituric acid derivatives can serve as supramolecular templates, directing the geometry of photochemical reactions. researchgate.net Furthermore, the assembly of barbituric acid derivatives on surfaces, such as gold films, has been explored for the construction of functional monolayers. researchgate.net
Co-crystallization and Crystal Engineering with Barbituric Acid Scaffolds
The robust hydrogen-bonding capabilities of the barbituric acid scaffold make it a prime candidate for co-crystallization and crystal engineering. By combining barbiturates with other molecules (co-formers) that have complementary hydrogen-bonding sites, it is possible to design and synthesize new crystalline materials with tailored properties.
Barbituric acid and its derivatives have been successfully used in the systematic study of co-crystal formation, for instance with melamine derivatives. nih.gov The formation of co-crystals can alter the physical properties of the parent compounds. Mechanochemical treatment has been used to prepare co-crystals of neutral barbituric acid with alkaline barbiturate salts, resulting in "salt co-crystals". rsc.org Isomorphic seeding, using structurally similar barbiturate homologues, has been employed to crystallize metastable polymorphs of phenobarbital (B1680315), demonstrating the fine control that can be exerted in crystal engineering. acs.org
| Crystal Engineering Strategy | Interacting Molecules | Resulting Structure |
| Co-crystallization | Barbituric Acid + Melamine Derivatives | Defined Supramolecular Assemblies |
| Isomorphic Seeding | Phenobarbital + Isomorphic Barbiturates | Metastable Polymorphs |
| Mechanochemistry | Barbituric Acid + Alkaline Carbonates | Salt Co-crystals |
Interactions with Model Systems for Host-Guest Chemistry
The principles of molecular recognition inherent in the barbiturate structure extend to their participation in host-guest chemistry. The specific array of hydrogen bond donors and acceptors allows barbiturates to be selectively bound by artificial receptors and biological molecules.
Artificial receptors have been designed to specifically bind barbiturates through a network of hydrogen bonds. acs.org This demonstrates the potential for creating sensors and separation systems based on the molecular recognition of barbiturates.
In a biological context, barbiturates are known to interact with protein binding sites. Studies using apoferritin as a model protein have shown that barbiturates like pentobarbital (B6593769) and thiopental (B1682321) bind within a cavity through a combination of polar (hydrogen bonds) and nonpolar (van der Waals) interactions. nih.govresearchgate.net This is in contrast to other anesthetics that rely solely on hydrophobic interactions. nih.govresearchgate.net The affinity of these barbiturates for the apoferritin binding site correlates with their anesthetic potency, suggesting that this model system shares key features with their physiological targets. nih.gov
| Host System | Guest Molecule | Key Interactions |
| Artificial Receptor | Barbiturate | Multiple Hydrogen Bonds |
| Apoferritin (Protein) | Pentobarbital, Thiopental | Hydrogen Bonds, Van der Waals Interactions |
5 Isopropylbarbituric Acid in Biochemical Systems Molecular and Cellular Level, Non Clinical
Investigation of Enzyme Inhibition Mechanisms by 5-Isopropylbarbituric Acid and its Derivatives
Currently, there is a notable absence of specific studies detailing the enzyme inhibition mechanisms of this compound in the accessible scientific literature. Research on related barbituric acid derivatives has explored their potential as inhibitors of various enzymes. For instance, some barbiturate (B1230296) analogs have been investigated for their effects on enzymes such as α-glucosidase and α-amylase, which are relevant in carbohydrate metabolism.
The investigation of enzyme inhibition by a compound like this compound would typically involve a series of established biochemical assays. These studies are fundamental to understanding the compound's mechanism of action and its potential effects on cellular processes.
Common Methodologies for Enzyme Inhibition Studies:
| Assay Type | Description | Key Parameters Determined |
| Enzyme Kinetics Assays | The velocity of the enzyme-catalyzed reaction is measured at various substrate and inhibitor concentrations. | IC50: The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. Ki (Inhibition Constant): A measure of the inhibitor's binding affinity to the enzyme. Mechanism of Inhibition: Can be competitive, non-competitive, uncompetitive, or mixed, determined by analyzing Lineweaver-Burk or other kinetic plots. |
| Direct Binding Assays | Techniques like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) are used to directly measure the binding affinity between the inhibitor and the enzyme. | Kd (Dissociation Constant): A direct measure of binding affinity. |
| Structural Studies | X-ray crystallography or NMR spectroscopy can be employed to determine the three-dimensional structure of the enzyme-inhibitor complex, revealing the specific binding site and interactions. | Binding Site: The specific location on the enzyme where the inhibitor binds. Molecular Interactions: Details of hydrogen bonds, hydrophobic interactions, and other forces involved in binding. |
Without specific experimental data for this compound, any discussion on its enzyme inhibition properties would be purely speculative. Further research is required to elucidate its potential inhibitory activities and the underlying mechanisms.
Molecular Interactions with Model Biological Macromolecules (e.g., Proteins, Nucleic Acids)
Direct studies on the molecular interactions of this compound with proteins and nucleic acids are not extensively documented. However, the binding of other barbiturates to macromolecules like serum albumin has been a subject of investigation. The nature and extent of these interactions are crucial for understanding the compound's distribution and transport in biological systems.
For instance, studies on other barbiturates have shown that their binding to proteins like bovine serum albumin can be influenced by factors such as pH. The hydrophobic and hydrogen-bonding capabilities of the barbiturate ring system are expected to play a significant role in these interactions.
Investigative Techniques for Macromolecular Interactions:
| Technique | Application | Information Gained |
| Spectroscopic Methods | UV-Vis, fluorescence, and circular dichroism (CD) spectroscopy are used to detect changes in the macromolecule's structure upon ligand binding. | Confirmation of binding, binding constants, and conformational changes. |
| Molecular Docking | Computational simulations that predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. | Potential binding sites and modes of interaction. |
| Electrophoretic Mobility Shift Assay (EMSA) | Used to study protein-DNA or protein-RNA interactions. A shift in the migration of the nucleic acid on a gel indicates binding. | Qualitative and quantitative assessment of nucleic acid binding. |
Future research employing these techniques would be necessary to characterize the specific interactions of this compound with various proteins and nucleic acids, providing insight into its molecular behavior in a biological context.
Studies of Biochemical Pathway Modulation in in vitro Systems or Model Organisms
There is a lack of specific research on how this compound modulates biochemical pathways in in vitro systems or non-human model organisms. Generally, such studies aim to understand how a compound affects metabolic or signaling pathways within a cell or organism. This can involve exposing cell cultures, microorganisms, or plants to the compound and analyzing the subsequent changes in cellular processes.
For example, studies with other compounds often investigate their effects on microbial metabolic pathways by analyzing changes in the production or consumption of key metabolites. In plant models, researchers might examine the impact on enzymatic pathways related to growth, development, or stress responses.
Approaches to Study Biochemical Pathway Modulation:
| Model System | Experimental Approach | Potential Endpoints |
| Microbial Cultures | Growth inhibition assays, metabolic profiling (e.g., using mass spectrometry or NMR), and gene expression analysis. | Changes in growth rate, alterations in metabolite levels, and upregulation or downregulation of genes in specific pathways. |
| Plant Models | In vitro enzyme assays using plant extracts, analysis of plant growth and development, and measurement of secondary metabolite production. | Inhibition or activation of key plant enzymes, effects on root and shoot growth, and changes in the phytochemical profile. |
| Non-human Animal Cell Lines | Cell viability assays, Western blotting to measure protein levels in signaling pathways, and metabolomics to assess metabolic changes. | Cytotoxicity, modulation of signaling cascades, and alterations in cellular metabolism. |
To understand the bioactivity of this compound, it would be essential to conduct studies using these established models and analytical techniques.
Biotransformation and Metabolic Fate Studies in Non-Clinical Models
In vitro metabolism studies often utilize liver microsomes or S9 fractions, which contain a variety of drug-metabolizing enzymes. These experiments can identify the primary metabolic pathways, such as oxidation, reduction, or hydrolysis, and the resulting metabolites. Microbial degradation studies, on the other hand, explore the potential for environmental microorganisms to break down the compound.
Common Non-Clinical Models for Metabolism Studies:
| Model | Description | Key Findings |
| In Vitro Enzymatic Studies (e.g., Liver Microsomes) | Incubation of the compound with subcellular fractions containing metabolic enzymes. Metabolites are typically identified using techniques like LC-MS. | Identification of major and minor metabolites, determination of the primary metabolic pathways (Phase I and Phase II reactions). |
| Microbial Degradation Assays | Incubation of the compound with various microbial cultures (e.g., bacteria, fungi) under different conditions (aerobic, anaerobic). | Assessment of biodegradability, identification of microbial degradation products, and elucidation of the degradation pathway. |
The metabolic profile of this compound remains to be elucidated through such investigations. This information would be vital for understanding its persistence and potential breakdown products in biological and environmental systems.
Environmental Chemistry and Ecological Fate
Biodegradation Pathways and Microbial Metabolism in Environmental Contexts
Barbiturates are generally considered to be recalcitrant to microbial degradation. dep.state.fl.ussciencedaily.com Studies on various barbiturates have shown a high level of resistance to biodegradation under aerobic conditions. nih.govresearchgate.net For instance, investigations into the biodegradability of several barbiturates, including butalbital, secobarbital, and phenobarbital (B1680315), revealed no significant degradation in aerobic environments. nih.govresearchgate.net This resistance to microbial breakdown contributes to their persistence in the environment. dep.state.fl.usresearchgate.net
The specific metabolic pathways for the biodegradation of 5-isopropylbarbituric acid by environmental microbes have not been elucidated. However, for other heterocyclic compounds, microbial degradation often involves initial enzymatic reactions such as hydroxylation, dealkylation, or ring cleavage. It is plausible that microorganisms capable of degrading other persistent organic pollutants might also exhibit some activity towards barbiturates, although this has yet to be demonstrated for this compound.
Abiotic Degradation in Natural Environments (e.g., Photolysis, Hydrolysis)
Abiotic degradation processes, including photolysis and hydrolysis, can play a role in the environmental fate of organic compounds. For barbiturates, these processes are generally slow.
Hydrolysis: Hydrolysis of the barbiturate (B1230296) ring is typically a slow process under neutral environmental pH conditions. nih.gov Studies on pentobarbital (B6593769) have shown it to be one of the more stable barbiturates, with degradation being catalyzed by hydroxide (B78521) ions in alkaline conditions. researchgate.net For many barbiturates, no significant hydrolysis is observed within a pH range of 2 to 12 over short experimental periods. nih.gov This suggests that hydrolysis is unlikely to be a major degradation pathway for this compound in most natural aquatic environments.
Photolysis: Photodegradation has been identified as a potential transformation pathway for some barbiturates. The photolysis of pentobarbital in alkaline solutions has been shown to proceed via two main pathways: opening of the barbiturate ring and dealkylation of the substituent at the C-5 position. researchgate.net Identified photoproducts of pentobarbital include ureides and amides resulting from ring cleavage, as well as dealkylated barbituric acid derivatives. researchgate.net It is conceivable that this compound could undergo similar photochemical reactions in sunlit surface waters, leading to the formation of various transformation products. However, the rates and specific products of this compound photolysis in natural environmental conditions have not been reported.
| Degradation Process | Conditions | Potential Reaction Pathways | Potential Products |
|---|---|---|---|
| Hydrolysis | Alkaline pH | Ring opening | Malonuric acids, ureides |
| Photolysis | Aqueous solution, UV light | Ring opening, Dealkylation at C-5 | Ureides, amides, de-isopropylated barbituric acid |
Emerging Applications and Future Research Perspectives
Role as a Precursor for Advanced Organic Materials
5-Isopropylbarbituric acid, a derivative of barbituric acid, is emerging as a versatile building block in the synthesis of advanced organic materials. Its pyrimidine-based heterocyclic structure, featuring multiple hydrogen-bonding donor and acceptor sites, makes it an ideal candidate for creating ordered supramolecular assemblies. The core barbituric acid structure is known to be a component in the development of materials like polymers, plastics, and textiles. irapa.orgirapa.org The N-H and C=O groups on the barbiturate (B1230296) ring can form predictable and robust hydrogen-bonded networks, such as rosettes and tapes, which are fundamental to the design of supramolecular polymers and liquid crystals.
The isopropyl group at the C-5 position introduces specific steric and electronic properties that can be exploited to fine-tune the self-assembly behavior and the bulk properties of the resulting materials. This substituent can influence solubility, thermal stability, and molecular packing, which are critical parameters in materials science. Researchers are exploring the use of barbituric acid derivatives in creating complex, functional architectures. For instance, the ability of N-monosubstituted derivatives of barbituric acid to form distinct hydrogen-bonded motifs, such as dimers or helical chains, has been demonstrated in crystal structures. This predictable self-association is a key principle in crystal engineering and the bottom-up fabrication of novel materials with tailored optical, electronic, or mechanical properties. The Knoevenagel condensation reaction, a classic method involving barbituric acid, is widely employed to synthesize π-conjugated molecules, which are essential for applications in optoelectronics and sensing. researchgate.net
Applications in Chemical Sensors and Analytical Device Development
The barbituric acid scaffold is a valuable component in the design of chemosensors and analytical devices due to its inherent recognition capabilities. The arrangement of its carbonyl and amine groups allows for specific binding interactions with various analytes, including metal ions and neutral molecules. Derivatives of barbituric acid have been successfully incorporated into fluorescent and colorimetric probes for environmental and biological monitoring. mdpi.comrsc.orgrsc.org
For example, fluorescent sensors incorporating the barbituric acid moiety have been developed for the highly selective and sensitive detection of toxic heavy metal ions like mercury (Hg²⁺) and copper (Cu²⁺). rsc.orgmdpi.com In these systems, the barbiturate group acts as the recognition site, where binding to the metal ion triggers a change in the photophysical properties of the molecule, such as fluorescence quenching or enhancement, leading to a detectable signal. rsc.orgmdpi.com One such sensor for mercury ions, based on an aggregation-induced emission (AIE) probe with a barbiturate group, demonstrated a low detection limit of 22.27 nM. mdpi.com Similarly, barbituric acid-modified graphitic carbon nitride nanosheets have been used to create a ratiometric fluorescent sensor for Cu²⁺ with a detection limit of 70 nM. rsc.org
The versatility of the barbituric acid structure also allows for its use in detecting organic molecules. Probes have been designed to identify biothiols and hydrazine, a compound of significant toxicological concern. mdpi.comrsc.org Furthermore, barbituric acid derivatives have been employed to create chemosensing test papers for the detection of nitroaromatic explosives, showcasing their potential in portable and rapid analytical devices. researchgate.net The specific substitution, such as the isopropyl group in this compound, can modify the sensor's selectivity and sensitivity, offering a pathway to develop customized analytical tools for specific targets.
Integration with High-Throughput Screening for Fundamental Chemical Discoveries
The structural framework of this compound is well-suited for combinatorial chemistry and the generation of large compound libraries for high-throughput screening (HTS). HTS is a cornerstone of modern drug discovery and materials science, enabling the rapid evaluation of thousands of compounds for a specific biological or chemical activity. nih.gov Barbituric acid and its derivatives are ideal scaffolds for such libraries due to the ease with which substituents can be introduced, particularly at the C-5 position. mdpi.comznaturforsch.com
Multi-component reactions (MCRs) are frequently used to synthesize a wide array of structurally diverse barbituric acid derivatives in a single step, which is highly efficient for library creation. znaturforsch.comresearcher.lifescispace.com These reactions allow for the systematic variation of functional groups around the core pyrimidine (B1678525) ring, leading to libraries with a broad range of chemical and physical properties.
Libraries of barbituric acid derivatives have been screened for various therapeutic targets. For instance, highly functionalized barbiturates have been synthesized and investigated as potential modulators of P-glycoprotein, a protein associated with multidrug resistance in cancer. sigmaaldrich.comnih.gov In another study, six series of compounds based on barbituric and thiobarbituric acid were prepared and screened for their ability to inhibit Poly (ADP-ribose) polymerase-1 (PARP1), a key enzyme in DNA repair and a target for cancer therapy. nih.gov Several compounds from these screens showed promising activity, sometimes exceeding that of established drugs, demonstrating the power of screening barbiturate libraries for identifying novel bioactive molecules. nih.gov The inclusion of this compound as a core structure in such libraries could lead to the discovery of new chemical entities with unique properties conferred by the isopropyl group.
Interdisciplinary Research with Chemical Physics and Data Science
The study of this compound and its derivatives benefits significantly from the integration of chemical physics and data science. Computational chemistry, a key area of data-driven science, provides profound insights into the molecule's electronic structure, stability, and reactivity, which are often difficult to probe experimentally. nih.govijpsjournal.com
Key Physicochemical Properties of Barbituric Acid Derivatives
| Property | Description | Relevance |
|---|---|---|
| Gas-Phase Acidity | The intrinsic acidity of the N-H and C-H protons. Computational studies help rationalize experimental measurements and determine the most likely site of deprotonation. nih.gov | Influences reactivity, binding interactions, and suitability as a precursor in various chemical reactions. |
| Tautomeric Stability | The relative energy of different tautomers (e.g., keto vs. enol forms). Quantum chemical calculations can predict the most stable form in different environments (gas phase, solution). nih.gov | Determines the dominant chemical structure and its interaction modes, which is crucial for drug design and materials science. |
| Molecular Dynamics | The movement and conformational changes of the molecule over time. Molecular dynamics simulations can reveal how the molecule interacts with its environment, such as solvent molecules or biological targets. rsc.orgnih.gov | Provides understanding of binding mechanisms, stability of complexes, and the physical basis for biological activity. |
Ab initio computational studies on barbituric acid have investigated its photophysics, revealing how it deactivates from excited states, which is crucial for understanding its photostability and designing photoactive materials. rsc.org Molecular dynamics simulations have been used to assess the rotational and translational motion of barbiturates in solution, providing a molecular basis for their neuroactive properties. rsc.org Furthermore, computational docking and molecular dynamics have been employed to study the binding modes of barbituric acid derivatives to biological targets like the urease enzyme, helping to explain their inhibitory activity and guide the design of more potent drugs. nih.govresearchgate.net These computational approaches, when applied to this compound, can predict its behavior and guide experimental efforts in materials science, sensor development, and drug discovery.
Addressing Specific Research Challenges and Knowledge Gaps in Barbituric Acid Chemistry
Despite over a century of research, significant challenges and knowledge gaps remain in the chemistry of barbituric acid and its derivatives like this compound. Addressing these areas is crucial for unlocking their full potential.
One primary challenge lies in achieving enantioselective synthesis . Many biologically active molecules are chiral, and their effects are often stereospecific. While numerous methods exist to synthesize barbituric acid derivatives, the development of catalytic, enantioselective transformations to create specific stereoisomers, particularly at the C-5 position, is a relatively recent and ongoing field of research. mdpi.com Developing efficient methods to control the stereochemistry of C-5 substituted barbiturates is essential for creating more specific and effective therapeutic agents.
Another area requiring further exploration is the development of greener and more efficient synthetic methodologies . While MCRs are a step in this direction, many synthetic procedures still rely on harsh conditions or catalysts. Recent efforts have focused on catalyst- and additive-free methods for the functionalization of the C-5 position, representing a more sustainable approach to synthesis. nih.govnih.gov Expanding these green chemistry principles to a wider range of derivatives is a key future goal.
Furthermore, while the pharmacological applications of barbiturates have been extensively studied, their potential in materials science remains comparatively underexplored . irapa.orgnih.gov There is a significant opportunity to investigate the use of this compound and other derivatives as building blocks for functional materials such as metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and advanced polymers. The specific influence of different C-5 substituents, like the isopropyl group, on material properties is a rich area for future investigation. Finally, a deeper understanding of the structure-property relationships, aided by combined experimental and computational studies, is needed to rationally design novel barbituric acid-based molecules for any targeted application, from medicine to materials. irapa.org
Q & A
Q. What are the standard methods for synthesizing and purifying 5-isopropylbarbituric acid?
Synthesis typically involves condensation reactions of urea with diethyl isopropyl malonate under acidic or basic conditions. Purification is achieved via recrystallization using ethanol-water mixtures, with solubility data indicating optimal ethanol fractions (e.g., 0.1–0.5 vol/vol) for crystallization . For substituted analogs like 5-ethyl-5-isopropylbarbituric acid, modifications to alkylation steps or solvent systems may improve yield .
Q. How can researchers characterize the structural identity of this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : Assign peaks for the isopropyl group (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for CH).
- Infrared (IR) Spectroscopy : Identify carbonyl stretches (C=O) near 1750 cm⁻¹ and N-H stretches at 3200–3400 cm⁻¹.
- X-ray Diffraction : Resolve crystal packing and hydrogen-bonding motifs, as seen in polymorph studies of related barbiturates .
- Thermal Analysis : Differential Scanning Calorimetry (DSC) confirms melting points (e.g., 369–391 K) and phase transitions .
Q. What solvent systems are suitable for solubility studies of this compound?
Ethanol-water mixtures are commonly used, with solubility increasing at higher ethanol fractions (e.g., 7.63 ± 0.1 U solubility in 0.5 vol/vol ethanol) . For polar aprotic solvents (e.g., DMSO), solubility may vary based on substituent effects, as observed in analogs like 5-methyl-5-isopropylbarbituric acid .
Advanced Research Questions
Q. How do thermodynamic properties (e.g., sublimation enthalpy) influence the stability of this compound?
Sublimation enthalpy (123.6 ± 0.6 kJ/mol at 298 K) and fusion enthalpy (125.0 ± 3.8 kJ/mol for analogs) are critical for predicting solid-state stability and vaporization behavior. These values, measured via DSC and gas saturation (GS) methods, correlate with intermolecular hydrogen-bonding strength in the crystal lattice . Computational studies (e.g., DFT) can validate experimental enthalpy data and predict decomposition pathways .
Q. What experimental approaches are used to study polymorphism in this compound derivatives?
Polymorph screening involves:
- Solvent Evaporation : Test polar (water) vs. nonpolar (toluene) solvents to induce different crystal forms.
- Thermal Analysis : Monitor melting points (e.g., 471–474 K for polymorphs of 5-cyclohexyl-5-ethylbarbituric acid) to distinguish phases .
- X-ray Crystallography : Compare hydrogen-bonding networks (e.g., hcb topology vs. looped-chain structures) to identify isostructural relationships with analogs like 5-(2-bromoallyl)-5-isopropylbarbituric acid .
Q. How can computational methods resolve contradictions between experimental and theoretical data for this compound?
Discrepancies in formation enthalpy or reaction kinetics can be addressed by:
- Molecular Dynamics (MD) Simulations : Model solvent interactions and crystallization pathways.
- Quantum Mechanical Calculations : Compare computed vs. experimental IR/NMR spectra to refine force-field parameters .
- Error Analysis : Quantify uncertainties in experimental measurements (e.g., ±3.8 kJ/mol in DSC) to align with computational predictions .
Q. What strategies mitigate conflicting data in structure-activity relationship (SAR) studies of barbiturates?
- Systematic Variability Testing : Replicate experiments under controlled conditions (e.g., pH, temperature) to isolate confounding factors.
- Meta-Analysis : Cross-reference SAR data from analogs (e.g., 5-allyl-5-isopropylbarbituric acid) to identify consistent trends in substituent effects .
- Statistical Validation : Apply multivariate analysis (e.g., PCA) to distinguish significant correlations from noise .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
